Tert-butyl 6-oxo-5,6-dihydrospiro[cyclopenta[B]pyridine-7,4'-piperidine]-1'-carboxylate
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Overview
Description
Tert-butyl 6-oxo-5,6-dihydrospiro[cyclopenta[B]pyridine-7,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-oxo-5,6-dihydrospiro[cyclopenta[B]pyridine-7,4’-piperidine]-1’-carboxylate typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction conditions often involve the use of catalysts such as manganese triflate (Mn(OTf)2) and oxidants like tert-butyl hydroperoxide (t-BuOOH) in aqueous media .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the desired product. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-oxo-5,6-dihydrospiro[cyclopenta[B]pyridine-7,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: tert-butyl hydroperoxide (t-BuOOH)
Catalysts: Manganese triflate (Mn(OTf)2)
Solvents: Aqueous media, tert-butyl alcohol (t-BuOH)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives of the original compound .
Scientific Research Applications
Tert-butyl 6-oxo-5,6-dihydrospiro[cyclopenta[B]pyridine-7,4’-piperidine]-1’-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex spiro compounds and heterocycles.
Biological Studies: Researchers investigate its biological activity, including its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of tert-butyl 6-oxo-5,6-dihydrospiro[cyclopenta[B]pyridine-7,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact pathways and molecular targets depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
6,7-dihydro-5H-cyclopenta[b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
tert-Butyl ester-based compounds: These compounds have similar ester functionalities and are used in similar applications.
Uniqueness
Tert-butyl 6-oxo-5,6-dihydrospiro[cyclopenta[B]pyridine-7,4’-piperidine]-1’-carboxylate is unique due to its spiro linkage, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile intermediate in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C17H22N2O3 |
---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
tert-butyl 6-oxospiro[5H-cyclopenta[b]pyridine-7,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C17H22N2O3/c1-16(2,3)22-15(21)19-9-6-17(7-10-19)13(20)11-12-5-4-8-18-14(12)17/h4-5,8H,6-7,9-11H2,1-3H3 |
InChI Key |
FAWWFSQGHBRENM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)CC3=C2N=CC=C3 |
Origin of Product |
United States |
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